4-Boc-2-carbamoylmorpholine

Beschreibung

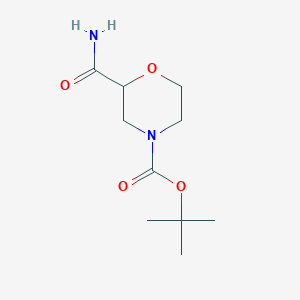

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-carbamoylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWWTDBVKVWIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 4 Boc 2 Carbamoylmorpholine

Reactions Involving the Carbamoyl (B1232498) Group at C-2

The carbamoyl group, a primary amide, at the C-2 position of the morpholine (B109124) ring is a key site for chemical transformations. Its reactivity is characteristic of primary amides, allowing for various modifications and derivatizations.

Amide Linkage Modifications and Derivatizations

While direct modification of the primary amide can be challenging, a common strategy involves the hydrolysis of the amide to the corresponding carboxylic acid, followed by coupling with a different amine to generate a new amide linkage. The precursor, (S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid, is commercially available and serves as a versatile starting material for the synthesis of a wide array of N-substituted 2-carbamoylmorpholine derivatives. chemicalbook.combldpharm.com This approach allows for the introduction of diverse functionalities at the C-2 position.

The formation of the amide bond from the carboxylic acid and a primary or secondary amine is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Table 1: Representative Amide Coupling Reactions

| Amine | Coupling Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Benzylamine | HATU | DIPEA | DMF | Good to Excellent |

| Aniline | EDC, HOBt | DMAP | Acetonitrile | Good |

| Piperidine | T3P | Pyridine (B92270) | Ethyl Acetate | Good to Excellent |

Reactivity at the Carbamoyl Carbonyl Center

The carbonyl carbon of the carbamoyl group is an electrophilic center, though less reactive than that of ketones or esters due to resonance with the nitrogen lone pair. Nevertheless, it can undergo nucleophilic attack under certain conditions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. masterorganicchemistry.com

Dehydration: The primary amide of the carbamoyl group can be dehydrated to a nitrile using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine or triethylamine. This reaction provides a pathway to 2-cyanomorpholine derivatives.

Reactions at the Boc-Protected Nitrogen (N-4)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Selective Deprotection and Subsequent N-Functionalization

The removal of the Boc group from the morpholine nitrogen is a key step to enable further functionalization at this position. This deprotection is typically achieved under acidic conditions.

Table 2: Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | Common and efficient method. |

| Hydrochloric acid (HCl) | Methanol or Dioxane | Room Temperature | Widely used, provides the hydrochloride salt. |

Once the Boc group is removed, the resulting secondary amine of the 2-carbamoylmorpholine is nucleophilic and can undergo a variety of N-functionalization reactions:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives.

N-Arylation: The nitrogen can be arylated using activated aryl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides.

Stability and Reactivity Profile of the Boc Group under Varied Reaction Conditions

The stability of the Boc group is a cornerstone of its utility in multi-step synthesis. It is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation. organic-chemistry.org

Table 3: Stability of the Boc Group

| Condition/Reagent | Stability |

|---|---|

| Strong Bases (e.g., NaOH, KOH) | Stable |

| Nucleophiles (e.g., amines, alkoxides) | Stable |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |

| Mild Acids (e.g., acetic acid) | Generally Stable |

| Strong Acids (e.g., TFA, HCl) | Labile |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Labile |

This differential stability allows for the selective deprotection of the Boc group in the presence of other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, enabling orthogonal protection strategies in complex syntheses.

Reactions Involving the Morpholine Ring and its Substituents

The morpholine ring is a saturated heterocycle and is generally stable under a wide range of reaction conditions. The ether linkage and the C-C and C-N single bonds are robust. Ring-opening reactions are not common under normal synthetic conditions but can occur under harsh acidic or reductive conditions, though this is not a typical transformation for this class of compounds. The stereochemistry at the C-2 position is an important consideration in all reactions, and conditions should be chosen to avoid epimerization if the chiral integrity of the molecule is to be maintained.

Transformations at the C-2 Position (Beyond Carbamoyl Group Modification)

The carbamoyl group at the C-2 position of 4-Boc-2-carbamoylmorpholine serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of other important functional groups.

Dehydration to Nitrile: The primary amide of the carbamoyl group can be dehydrated to form the corresponding nitrile, 4-Boc-2-cyanomorpholine. This transformation is a standard reaction in organic synthesis and can be achieved using various dehydrating agents. Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or milder reagents like triphenylphosphine (B44618) (PPh₃) in combination with carbon tetrachloride (CCl₄) or triflic anhydride. The resulting 2-cyanomorpholine derivative is a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. organic-chemistry.orgarkat-usa.org

Hofmann Rearrangement: The Hofmann rearrangement offers a pathway to convert the C-2 carbamoyl group into a primary amine with one less carbon atom, yielding a protected 2-aminomorpholine derivative. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is typically carried out using a halogen (such as bromine) in the presence of a strong base (like sodium hydroxide). wikipedia.org The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com Variations of the Hofmann rearrangement can utilize other reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds. wikipedia.orgorganic-chemistry.org The resulting amine at the C-2 position can be further functionalized.

Reduction to Aminomethyl Group: The carbamoyl group can be reduced to a primary amine, specifically a 2-aminomethyl group, while preserving the morpholine ring. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.com This reaction converts the amide functionality directly to an amine. The resulting compound, (S)-4-Boc-2-aminomethylmorpholine, is a chiral building block used in the synthesis of various biologically active molecules. nih.gov

Table 1: Key Transformations at the C-2 Position of this compound

| Transformation | Reagents and Conditions | Product |

| Dehydration | P₂O₅, heat; or PPh₃, CCl₄ | 4-Boc-2-cyanomorpholine |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Boc-protected 2-aminomorpholine |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (S)-4-Boc-2-aminomethylmorpholine |

Potential Ring-Opening and Rearrangement Pathways

While the morpholine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions.

Acid-Catalyzed Ring Opening: Strong acidic conditions, particularly in the presence of a nucleophile, can potentially lead to the cleavage of the morpholine ring. The ether linkage (C-O-C) is susceptible to cleavage by strong acids, which would result in a diethanolamine (B148213) derivative. However, the N-Boc group would also likely be cleaved under these conditions. Studies on related N-acyl morpholin-2-ones have shown that ring-opening polymerization can occur, which is influenced by the nature of the nitrogen substituent. nih.govresearchgate.net

Base-Induced Rearrangements: While less common for a saturated heterocycle like morpholine, strong bases could potentially induce rearrangements if there are suitable activating groups present. However, for this compound, such rearrangements are not typically observed under standard reaction conditions.

Thermal Rearrangements: At elevated temperatures, particularly in the gas phase, ring-opening of the morpholine ring has been observed, though this is not a common synthetic transformation. researchgate.net For this compound, thermal decomposition would likely involve the loss of the Boc group before significant ring fragmentation occurs.

Applications of 4 Boc 2 Carbamoylmorpholine in Advanced Medicinal Chemistry and Chemical Biology Research

Role as a Privileged Synthetic Intermediate in Lead Optimization and Drug Discovery Programs

The 2-carbamoyl morpholine (B109124) structure is considered a novel and privileged scaffold in the design of direct renin inhibitors (DRIs). nih.govnih.gov Its utility as a synthetic intermediate is enhanced by the presence of the tert-butyloxycarbonyl (Boc) protecting group at the 4-position. This Boc group facilitates controlled, site-selective modifications elsewhere on the morpholine ring, which is a crucial step in the lead optimization phase of drug discovery. nih.govnih.govpatsnap.com Lead optimization is an iterative process where the chemical structures of compounds are modified to improve properties such as potency, selectivity, and pharmacokinetics to generate preclinical candidates. patsnap.com

The 2-carbamoyl morpholine scaffold serves as a foundational structure for creating nonpeptidomimetic compounds with molecular weights generally below 500 Da. nih.govnih.gov This is a significant advantage, as higher molecular weight compounds (often >600 Da) can suffer from poor oral bioavailability and unfavorable pharmacokinetic profiles. nih.gov By using 4-Boc-2-carbamoylmorpholine as a starting point, medicinal chemists can systematically build upon the core structure to enhance binding affinity and efficacy while maintaining drug-like properties. nih.govcriver.com The process aims to avoid "molecular obesity," a trend where lead compounds become progressively larger and more complex, often leading to poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Derivatization and Analog Synthesis Strategies Based on the this compound Scaffold

The this compound scaffold is a versatile platform for generating diverse chemical analogs through various synthetic strategies. These strategies are central to exploring the structure-activity relationships (SAR) that govern a compound's biological effects.

Systematic structural modification is a cornerstone of lead optimization, allowing researchers to probe how changes to a molecule's structure affect its biological activity. patsnap.com In the context of 2-carbamoyl morpholine-based renin inhibitors, researchers have performed systematic modifications to the moieties that occupy the S3 substrate site and a non-substrate subpocket (S3sp) of the renin enzyme. nih.gov For instance, the methoxypropyl side chain is a known motif for binding to the S3sp cavity, where its ether oxygen can form a hydrogen bond with the backbone NH group of the amino acid Tyr14. nih.gov

To enhance this interaction, different side chains were investigated. Studies comparing derivatives showed that replacing a three-methylene linker with a four-methylene linker improved renin inhibitory potency, likely by better positioning the oxygen atom to interact with Tyr14. nih.gov The table below illustrates the impact of such modifications on the inhibitory concentration (IC50) of the compounds.

| Compound | Linker Modification | rh-renin IC50 (nM) |

| 21 | Racemate with three-methylene linker | 2.9 |

| 22 | Three-methylene linker | 1.9 |

| 23 | Four-methylene linker | 0.44 |

| 24 | Ester incorporated into four-methylene linker | 1.1 |

This table demonstrates the structure-activity relationship where extending the linker length (Compound 23) improved potency, while adding an ester group (Compound 24) slightly weakened it. Data sourced from a study on novel 2-carbamoyl morpholine derivatives. nih.gov

Scaffold hopping and bioisosteric replacement are advanced strategies used in drug design to discover novel chemical entities with improved properties. researchgate.netnih.gov Bioisosterism involves substituting a part of a molecule with a chemically different fragment that retains similar biological activity. researchgate.netnih.gov Scaffold hopping is a more drastic form of this, where the central core or framework of a molecule is replaced with a structurally different scaffold to access new chemical space, improve properties, or circumvent existing patents. researchgate.netnih.gov

The identification of the 2-carbamoyl morpholine core itself can be viewed as a successful application of scaffold hopping. It represents a move away from earlier peptidomimetic or high-molecular-weight nonpeptidomimetic renin inhibitors, such as Aliskiren. nih.gov This new scaffold led to compounds with significantly different physicochemical properties, as shown in the comparative table below.

| Property | Compound 26 (Morpholine Derivative) | Aliskiren (Approved DRI) |

| Molecular Weight (MW) | 414.5 | 551.8 |

| ClogP | 2.18 | 3.51 |

| Hydrogen Bond Donors (HBD) | 2 | 6 |

| Hydrogen Bond Acceptors (HBA) | 8 | 9 |

| Rotatable Bonds | 9 | 19 |

| Topological Polar Surface Area (TPSA) | 82 Ų | 146 Ų |

This table compares the drug-like properties of a lead 2-carbamoyl morpholine derivative with the established drug Aliskiren, highlighting the improved physicochemical profile of the novel scaffold. nih.gov

Exploration in Targeted Therapeutic Areas

The primary therapeutic area where the 2-carbamoyl morpholine scaffold has been extensively explored is in the management of hypertension through the inhibition of the renin enzyme.

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.gov Renin is the enzyme that catalyzes the first and rate-limiting step of this cascade, making it a prime target for antihypertensive therapies. nih.govnih.govnih.gov Direct Renin Inhibitors (DRIs) block the RAAS at its origin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I and thereby reducing the levels of the potent vasoconstrictor angiotensin II. nih.govsemanticscholar.org

Derivatives of the 2-carbamoyl morpholine scaffold have been identified as a novel class of potent, orally active DRIs. nih.govnih.gov These compounds are nonpeptidomimetic and possess molecular weights under 500 Da, which generally correlates with better oral bioavailability. nih.gov A representative compound from this class, compound 26, demonstrated significant antihypertensive effects when administered orally in animal models. nih.govnih.gov

The efficacy of the 2-carbamoyl morpholine derivatives as DRIs stems from their unique binding mode within the renin active site. nih.gov Molecular docking studies and X-ray crystallography have revealed that these compounds engage with key residues in the enzyme. Like other DRIs, they interact with the two catalytic aspartate residues (Asp32 and Asp215) in the active site. semanticscholar.org

However, a key distinguishing feature is their interaction with the "flap" region of the renin enzyme. Unlike many previous DRIs that bind to the flap in an "opened" conformation, the 2-carbamoyl morpholine derivatives bind to the flap in its "closed" conformation. nih.gov Specifically, the oxygen atom of the morpholine ring forms a hydrogen bond with the backbone NH group of Serine 76 (Ser76), while the carbonyl oxygen of the 2-carbamoyl group forms another hydrogen bond with the backbone NH of Threonine 77 (Thr77). nih.gov These novel interactions with the closed flap region contribute significantly to the high inhibitory potency of the scaffold, allowing for potent renin inhibition without the need to occupy the S1'–S2' sites or the opened flap region utilized by other DRIs. nih.govnih.gov

Direct Renin Inhibitors (DRIs) and Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Structure-Activity Relationship (SAR) of 2-Carbamoyl Morpholine Derivatives as DRIs

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, making its first and rate-limiting enzyme, renin, a key target for antihypertensive therapies. nih.govnih.gov Direct renin inhibitors (DRIs) have been a focus of research for decades, but many early candidates suffered from poor oral bioavailability and high molecular weights (>600 Da). nih.govnih.gov

A novel class of DRIs based on a 2-carbamoyl morpholine scaffold has been developed, offering potent and orally active compounds with nonpeptidomimetic structures and molecular weights under 500 Da. nih.govnih.govebi.ac.uk Structure-activity relationship (SAR) studies reveal that the 2-carbamoyl morpholine core establishes a unique binding mode within the renin active site. nih.gov

Key SAR findings for these derivatives include:

Novel Flap Interactions : Unlike many other DRIs, these compounds interact with the "closed" conformation of the flexible flap region of the renin enzyme. The oxygen atom of the morpholine ring and the carbonyl group of the 2-carbamoyl moiety form crucial hydrogen bonds with the backbone NH groups of Ser76 and Thr77 on the flap, respectively. nih.gov

Catalytic Site Binding : The scaffold maintains the essential interactions with the two catalytic aspartate residues (Asp32 and Asp215) characteristic of renin inhibitors. nih.gov

S3 Subpocket Occupancy : Optimization of substituents that occupy the S3 subpocket has been a key strategy in enhancing inhibitory activity, guided by structure-based drug design (SBDD). nih.gov

Stereochemistry : The stereochemistry of the morpholine ring is critical. For instance, the (2R)-morpholine derivative showed significantly different activity compared to other stereoisomers, highlighting the precise conformational requirements for optimal binding. nih.gov

A representative compound from this class, compound 26 , demonstrated high potency without occupying the S1'–S2' sites, a common interaction region for other DRIs. nih.govnih.govebi.ac.uk This distinct binding profile underscores the value of the 2-carbamoyl morpholine scaffold in designing novel antihypertensive agents.

Table 1: SAR Insights of 2-Carbamoyl Morpholine Derivatives as Direct Renin Inhibitors

| Structural Feature | Role in Binding and Activity | Source |

| 2-Carbamoyl Morpholine Scaffold | Provides the core structure for a novel class of nonpeptidomimetic DRIs with low molecular weight. | nih.govnih.govebi.ac.uk |

| Morpholine Ring Oxygen | Forms a hydrogen bond with the backbone NH of Ser76 in the closed flap region of renin. | nih.gov |

| 2-Carbamoyl Carbonyl Group | Forms a hydrogen bond with the backbone NH of Thr77 in the closed flap region. | nih.gov |

| Substituents at S3 Subpocket | Optimization of these groups through SBDD is crucial for enhancing renin inhibitory potency. | nih.gov |

| (2R)-Morpholine Configuration | Stereochemistry is a critical determinant of activity, with specific configurations showing higher potency. | nih.gov |

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.govunimi.it It exists in two distinct complexes, mTORC1 and mTORC2, and its dysregulation is implicated in numerous diseases, including cancer. nih.govresearchgate.net Consequently, mTOR inhibitors are a major focus of drug development.

The morpholine ring is a prominent feature in many potent and selective ATP-competitive mTOR kinase inhibitors (TORKis). nih.govnih.gov Its inclusion is critical for achieving high affinity and selectivity over the structurally related phosphoinositide 3-kinase (PI3K) family. nih.govnih.gov

The role of the morpholine moiety in mTOR inhibitors is multifaceted:

Hinge Binding : In many inhibitors, the morpholine ring is directed towards the hinge region of the mTOR catalytic site, where it can form key interactions. nih.govnih.gov

Solubility and Pharmacokinetics : The morpholine group often enhances aqueous solubility and other pharmacokinetic properties, which is advantageous for drug development. nih.gov

Selectivity : The substitution pattern on the morpholine ring can greatly influence selectivity for mTOR over PI3Ks. For example, combining a (R)-methyl substituted morpholine with a tetrahydropyran (B127337) (THP) moiety resulted in a highly potent and selective mTOR inhibitor. nih.gov In some scaffolds, unsubstituted morpholines pointing towards a specific valine residue in the hinge region are key to achieving high mTOR selectivity. nih.gov

The design of advanced mTOR inhibitors, such as those in the morpholino-triazine class, leverages these properties to achieve dual mTOR/PI3K inhibition or mTOR-selective profiles. nih.gov

Table 2: Role of the Morpholine Scaffold in mTOR Inhibitors

| Feature | Function in mTOR Inhibition | Source |

| Core Scaffold Component | The morpholine ring is a common feature in potent, ATP-competitive mTOR inhibitors. | nih.govnih.gov |

| Hinge Region Interaction | The morpholine moiety often orients towards the mTOR kinase hinge region to establish binding. | nih.govnih.gov |

| Enhanced Solubility | Inclusion of the morpholine ring can improve the aqueous solubility of the inhibitor. | nih.gov |

| Selectivity Driver | Modifications to the morpholine ring are used to tune selectivity for mTOR versus PI3K. | researchgate.netnih.gov |

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is one of the most frequently overactivated signaling cascades in human cancers, controlling cell survival, proliferation, and growth. nih.govnih.gov As such, developing inhibitors that target PI3K, often in conjunction with mTOR, is a major strategy in oncology research.

The morpholine ring is a key structural component in a significant number of PI3K inhibitors, particularly dual PI3K/mTOR inhibitors. nih.govnih.gov In these molecules, the morpholine acts as a crucial pharmacophore that contributes to potent inhibition.

Structural studies of dual PI3K/mTOR inhibitors built on a morpholino-triazine scaffold reveal a consistent binding mode. The inhibitors typically adopt a flat structure, allowing for specific interactions within the ATP-binding pocket of both enzymes. nih.gov The key interactions mediated by the morpholine-containing scaffold are:

Hinge Region Hydrogen Bonds : The morpholine moiety forms hydrogen bonds with the backbone of a valine residue in the hinge region of both PI3Kα and mTOR. nih.gov

Deep Pocket Insertion : In some designs, adding hydrogen bond donors to the morpholine moiety could enable deeper insertion into the adenine (B156593) pocket by forming an extra hydrogen bond with an glutamic acid residue (Glu 849 in PI3Kα). nih.gov

The frequent appearance of the morpholine scaffold in successful PI3K inhibitors like GDC-0941 (Pictilisib) and in dual inhibitors such as PKI-587 highlights its importance in achieving high-affinity binding to these critical cancer targets. nih.govnih.govnih.gov

Other Enzyme and Receptor Modulators (e.g., Neurokinin Receptor Antagonists)

Beyond kinase inhibition, the 2-carbamoylmorpholine scaffold and its parent morpholine ring are valuable in designing modulators for other critical biological targets, such as G protein-coupled receptors (GPCRs). A prominent example is the neurokinin-1 (NK-1) receptor, the target of substance P. nih.govnih.gov Antagonists of the NK-1 receptor are used as antiemetic agents to prevent chemotherapy-induced nausea and vomiting. nih.govnih.gov

The first approved oral NK-1 receptor antagonist, aprepitant, is a morpholine-containing compound. nih.gov This demonstrates the utility of the morpholine scaffold in achieving the desired pharmacological profile for this receptor class. Patent literature also describes morpholine and thiomorpholine (B91149) derivatives as effective tachykinin receptor antagonists. google.com In these applications, the morpholine ring can serve as a key interacting element or as a structural component to ensure appropriate pharmacokinetic properties. nih.gov

CNS Active Compound Development and Blood-Brain Barrier Penetration Strategies

Developing drugs for the central nervous system (CNS) presents the significant challenge of crossing the blood-brain barrier (BBB). capes.gov.brnih.govacs.org The physicochemical properties of a molecule, particularly its size, lipophilicity, and charge, must be finely balanced to achieve sufficient brain permeability. capes.gov.brnih.gov

The morpholine ring is a highly valued heterocycle in CNS drug design for several reasons: nih.govcapes.gov.brnih.govacs.org

Physicochemical Properties : The morpholine ring contains a weak basic nitrogen atom and an oxygen atom. This provides a pKa value that is often close to physiological pH, which can enhance aqueous solubility and facilitate BBB penetration. nih.govacs.org

Versatile Interactions : The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to enhance potency through molecular interactions with CNS targets. nih.govacs.org

Structural Scaffold : It serves as an effective scaffold, directing other chemical groups (appendages) into the correct orientation for binding to a target receptor or enzyme. nih.govcapes.gov.brnih.gov

These attributes have led to the successful incorporation of the morpholine ring into a wide range of CNS drug candidates targeting receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases. nih.govcapes.gov.brnih.gov

Table 3: Advantages of the Morpholine Scaffold in CNS Drug Design

| Property | Advantage for CNS Penetration and Activity | Source |

| Weakly Basic Nitrogen | Confers a pKa near physiological pH, improving solubility and permeability. | nih.govacs.org |

| Flexible Conformation | Allows the ring to adapt to the binding sites of various CNS targets. | capes.gov.brnih.gov |

| Hydrogen Bond Acceptor | The oxygen atom can form crucial hydrogen bonds to enhance target affinity. | nih.govacs.org |

| Lipophilic/Hydrophilic Balance | Contributes to the precise balance needed to cross the blood-brain barrier. | capes.gov.brnih.gov |

| Scaffolding Utility | Orients other functional groups for optimal interaction with CNS targets. | nih.govnih.gov |

Utility in Combinatorial Chemistry and Focused Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of compounds (chemical libraries) for high-throughput screening and drug discovery. nih.gov This process often relies on solid-phase synthesis, where molecules are built step-by-step on a polymer support. nih.gov This approach requires the use of "building blocks" with protecting groups to control the sequence of chemical reactions. nih.gov

The compound this compound is an ideal building block for use in combinatorial chemistry and the synthesis of focused libraries.

Protected Amine : The nitrogen at the 4-position is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard, acid-labile protecting group. Its presence allows the morpholine nitrogen to be selectively deprotected under specific conditions, enabling it to be coupled to other building blocks in a controlled manner during a multi-step synthesis. nih.gov

Functional "Handle" : The 2-carbamoyl group serves as a key functional "handle." It can act as a hydrogen bond donor or be further modified, allowing for the introduction of diversity into the library.

Scaffold for Diversity : The this compound scaffold can be used as a central core. After deprotection of the Boc group, a variety of substituents can be added at the 4-position using techniques like reductive amination or acylation. This allows for the systematic exploration of the chemical space around the morpholine core to optimize activity against a specific biological target.

The use of such well-defined, protected building blocks is fundamental to modern medicinal chemistry, facilitating the efficient synthesis and screening of novel compounds to identify new therapeutic leads. nih.gov

Computational and Mechanistic Investigations of 4 Boc 2 Carbamoylmorpholine and Its Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, serves as a primary computational tool to predict how a ligand such as 4-Boc-2-carbamoylmorpholine might bind to a biological target, typically a protein or enzyme. This process involves predicting the preferred orientation of the ligand within the receptor's active site and estimating the strength of the interaction.

Analysis of Binding Modes and Affinities in Biological Systems

To understand the therapeutic potential of this compound derivatives, molecular docking studies can be performed against relevant biological targets. For instance, given the prevalence of the morpholine (B109124) motif in kinase inhibitors, a hypothetical docking study could explore the binding of these derivatives to the ATP-binding site of a specific kinase.

The primary goal is to identify the most stable binding pose, characterized by the lowest binding free energy (ΔG). This analysis reveals key intermolecular interactions, such as:

Hydrogen Bonds: The carbamoyl (B1232498) group (-CONH2) and the ether oxygen of the morpholine ring are potent hydrogen bond donors and acceptors, respectively. The Boc group's carbonyl oxygen can also participate in H-bonding. Docking simulations precisely map these interactions with amino acid residues in the target's active site (e.g., with the hinge region of a kinase).

Hydrophobic Interactions: The cyclohexyl portion of the morpholine ring and the tert-butyl group of the Boc substituent can form favorable hydrophobic and van der Waals interactions with nonpolar residues.

The binding affinity is quantified using a scoring function, which estimates the binding free energy. A more negative value indicates a stronger, more favorable interaction. By comparing the scores of different derivatives, researchers can prioritize compounds for synthesis and biological testing.

Table 1: Hypothetical Docking Results of this compound Derivatives Against a Kinase Target

| Compound ID | Derivative Modification | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residue) |

| 1 | This compound (Parent) | -7.8 | NH of carbamoyl with Asp145; Carbonyl of Boc with Lys45 |

| 2 | 2-(N-methylcarbamoyl) | -7.5 | NH of carbamoyl with Asp145 |

| 3 | 2-carbamoyl-4-benzoyl | -8.2 | NH of carbamoyl with Asp145; Carbonyl of benzoyl with Lys45 |

| 4 | 5-fluoro-4-Boc-2-carbamoyl | -8.0 | F with Ser98; NH of carbamoyl with Asp145 |

Computational Insights into Structure-Activity Relationships

Docking studies are fundamental to establishing Structure-Activity Relationships (SAR) at a computational level. By systematically modifying the structure of this compound in silico and observing the effect on binding affinity, researchers can deduce which molecular features are critical for biological activity.

For example, replacing the Boc group with a different N-aryl substituent (as in compound 3 in the table above) might introduce favorable π-π stacking interactions with aromatic residues like phenylalanine or tyrosine, potentially enhancing binding affinity. Similarly, adding substituents to the morpholine ring (compound 4 ) could allow the molecule to access additional binding pockets or form new interactions. Conversely, modifications that disrupt key interactions, such as replacing the carbamoyl group, would be predicted to decrease binding affinity, guiding chemists away from less promising synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are crucial for assessing the conformational flexibility of the ligand and the stability of the ligand-protein complex. bldpharm.com

A typical MD simulation involves placing the docked complex in a simulated aqueous environment and calculating the forces on each atom over time using a classical force field. This allows the system to move and evolve, providing insights that a static model cannot. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone are monitored over the simulation time (e.g., 100-200 nanoseconds). A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely bound in the active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the molecule and protein. This can show which parts of the ligand are rigidly held and which have more conformational freedom within the binding pocket.

Interaction Persistence: MD simulations can track the persistence of key interactions, like hydrogen bonds, identified during docking. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for binding.

MD simulations also provide a conformational analysis of the this compound molecule itself, confirming the preferred chair conformation of the morpholine ring and the rotational freedom around its single bonds.

Table 2: Typical Parameters and Insights from an MD Simulation

| Parameter | Typical Value/Setting | Insight Gained |

| Simulation Time | 100 ns | Assesses long-term stability of the binding pose. |

| Force Field | AMBER, CHARMM | Defines the physics governing atomic interactions. |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |

| Temperature/Pressure | 300 K / 1 bar | Mimics physiological conditions. |

| Analysis | RMSD, RMSF, H-bond analysis | Stability of complex, flexibility of components, key interactions. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its intrinsic geometry, stability, and reactivity. Unlike the classical approximations of docking and MD, DFT solves approximations of the Schrödinger equation to model electron distribution.

For this compound, DFT calculations can determine:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential (ESP) Map: An ESP map visualizes the electron density around the molecule. It highlights electron-rich (negative potential, e.g., around the carbonyl and ether oxygens) and electron-poor (positive potential, e.g., around the amide protons) regions, which are the likely sites for nucleophilic and electrophilic attack, respectively.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; site of oxidation. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; site of reduction. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.8 Debye | Reflects significant molecular polarity. |

Elucidation of Reaction Mechanisms for Synthetic Pathways and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, helping to explain observed outcomes like yield and stereoselectivity. The synthesis of a chiral 2-substituted morpholine like the core of this compound can be achieved through several advanced synthetic strategies.

A highly effective modern method is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. nih.govrsc.org This reaction often employs a chiral rhodium-bisphosphine catalyst. nih.govrsc.org Deuterium labeling experiments have suggested that the reaction proceeds via hydrogenation of the C=C bond of an enamide intermediate. researchgate.net Computational modeling can elucidate this mechanism by:

Modeling Reactant-Catalyst Complex: Building a 3D model of how the dehydromorpholine substrate coordinates to the chiral rhodium catalyst.

Calculating Transition States: Using DFT to calculate the structure and energy of the transition state for the hydrogen transfer step. By comparing the energies of the transition states leading to the (R) and (S) products, one can predict and rationalize the high enantioselectivity observed experimentally.

An alternative pathway involves the palladium-catalyzed carboamination of an O-allyl ethanolamine (B43304) derivative. nih.gov Mechanistic studies suggest this reaction proceeds through a syn-aminopalladation of a key palladium(aryl)(amido) complex via a boat-like transition state to ensure high diastereoselectivity. nih.gov Quantum chemical calculations can model this transition state, comparing its energy to other potential pathways to explain why a single stereoisomer is formed.

By modeling these intricate reaction pathways, computational chemistry provides fundamental insights that allow for the optimization of reaction conditions and the rational design of new, more efficient synthetic routes.

Emerging Research Avenues and Future Perspectives for 4 Boc 2 Carbamoylmorpholine

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Scalability

The synthesis of morpholine (B109124) derivatives is a well-established area of organic chemistry. However, the development of synthetic routes for 4-Boc-2-carbamoylmorpholine that are efficient, sustainable, and scalable presents an ongoing research challenge. Current synthetic strategies for structurally related N-Boc-2-substituted morpholines often involve multi-step processes. For instance, the synthesis of (S)-N-Boc-2-hydroxymethylmorpholine and (S)-N-Boc-morpholine-2-carboxylic acid has been achieved from starting materials like epichlorohydrin. nih.gov Such methods, while effective at a laboratory scale, may not be optimal for large-scale production due to factors like cost, reaction conditions, and waste generation.

Future research in this area is anticipated to focus on several key aspects to enhance the synthetic viability of this compound.

Table 1: Potential Improvements in the Synthesis of this compound

| Improvement Area | Potential Approaches | Desired Outcome |

| Efficiency | One-pot reactions, telescoping of reaction steps. | Reduced purification steps, higher overall yield. |

| Sustainability | Use of green solvents, biocatalysis, energy-efficient reaction conditions (e.g., microwave synthesis). | Minimized environmental impact, safer processes. |

| Scalability | Development of continuous flow processes, identification of robust and cost-effective starting materials. | Facilitation of large-scale production for further research and potential commercialization. |

The exploration of novel catalytic systems, including enzymatic and chemo-catalytic approaches, could pave the way for more direct and atom-economical routes to the target compound.

Exploration of Undiscovered Biological Activity Profiles and Molecular Targets

To date, the biological activity profile and specific molecular targets of this compound have not been extensively reported in publicly available scientific literature. The morpholine scaffold is a common motif in a wide range of biologically active compounds, suggesting that this compound could possess therapeutic potential. The presence of the carbamoyl (B1232498) group and the Boc-protected amine offers functional handles that could influence its pharmacokinetic properties and target interactions.

Future research should prioritize the systematic screening of this compound against a diverse array of biological targets. High-throughput screening campaigns against various receptor panels, enzyme assays, and cell-based models will be crucial in elucidating its pharmacological properties. Morphological profiling and chemoproteomics are additional advanced techniques that could help identify its mode of action and molecular targets within a cellular context. mdpi.com

Advancements in Stereocontrolled Synthesis for Enantiopure Compound Development

The stereochemistry of a molecule is a critical determinant of its biological activity. The 2-position of the morpholine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. It is highly probable that the biological activity, if any, will be stereospecific, with one enantiomer being significantly more potent or having a different pharmacological profile than the other.

The development of methods for the stereocontrolled synthesis of enantiopure this compound is therefore a significant area of future research. Drawing parallels from the synthesis of other chiral morpholines and related heterocyclic systems, several strategies could be employed: researchgate.netrsc.orgnih.govrsc.org

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming step.

Chiral Resolution: Separating the enantiomers from a racemic mixture, although this is generally less efficient than asymmetric synthesis.

The successful development of such stereocontrolled syntheses will be essential for the detailed pharmacological evaluation of the individual enantiomers and for advancing the compound towards any potential therapeutic application.

Integration into Advanced Drug Delivery Systems and Prodrug Design

Currently, there is no published research on the integration of this compound into advanced drug delivery systems or its use in prodrug design. However, these are important future considerations should the compound demonstrate significant biological activity.

Advanced drug delivery systems aim to enhance the therapeutic efficacy and minimize the side effects of a drug by controlling its release and targeting it to specific sites in the body. mdpi.comnih.gov Should this compound be identified as a potent therapeutic agent, its physicochemical properties would be evaluated to determine the most suitable drug delivery strategy.

Prodrug design is another avenue that could be explored to improve the pharmacokinetic profile of this compound. nih.gov The Boc (tert-butoxycarbonyl) group is often used as a protecting group in synthesis and can be labile under certain physiological conditions. Investigating its role as a potential prodrug moiety that is cleaved in vivo to release the active compound would be a logical step in its development.

Application in Personalized Medicine Strategies and Targeted Therapies

The application of this compound in personalized medicine and targeted therapies is a forward-looking perspective that is entirely dependent on the elucidation of its biological activity and molecular targets. nih.govmdpi.com Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, often based on their genetic makeup or the molecular profile of their disease. nih.govmdpi.com

If this compound is found to interact with a specific biomarker associated with a particular disease state or patient subpopulation, it could become a candidate for a targeted therapy. nih.gov For example, if it were to show selective activity against a cancer cell line with a specific mutation, its therapeutic use could be personalized to patients harboring that mutation. At present, any discussion of its role in personalized medicine is purely speculative and awaits foundational biological data.

Q & A

Basic: What are the standard synthetic routes for 4-Boc-2-carbamoylmorpholine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential protection and functionalization of the morpholine ring. A common approach is:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the morpholine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .

Carbamoylation : React the Boc-protected morpholine with an isocyanate or carbamoyl chloride derivative. For example, using methyl carbamoyl chloride in dichloromethane with triethylamine as a base .

Key Considerations :

- Moisture Sensitivity : Boc groups are hydrolytically labile; reactions must exclude moisture .

- Temperature : Elevated temperatures (>40°C) during carbamoylation can lead to Boc deprotection or side reactions like N-alkylation .

Basic: How do researchers characterize the purity and structure of this compound?

Answer:

Primary Techniques :

- NMR Spectroscopy :

- FTIR : Bands at ~1680–1700 cm⁻¹ (C=O stretching for Boc and carbamoyl groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>97%) .

Advanced: How can competing side reactions (e.g., N-alkylation vs. O-alkylation) be minimized during synthesis?

Answer:

Side reactions often arise from nucleophilic competition between morpholine nitrogen and oxygen atoms. Strategies include:

- Steric Hindrance : Use bulky bases (e.g., DIPEA) to favor carbamoylation at the less hindered nitrogen .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for carbamoyl group addition over alkylation .

- Temperature Control : Lower temperatures (0–25°C) reduce kinetic side-product formation .

Example : In , ethylene oxide reacts selectively with amines under basic conditions, but competing ring-opening by chloride (as in ) requires careful stoichiometry.

Advanced: How do computational methods (e.g., DFT) aid in resolving contradictory spectral data for this compound derivatives?

Answer:

DFT calculations predict molecular geometries, vibrational frequencies, and electronic properties, which help interpret ambiguous experimental

- Case Study : In , DFT-derived bond angles and HOMO-LUMO gaps for a carbamoyl boronic acid matched experimental NMR/FTIR data, resolving conflicts between expected and observed carbonyl stretching modes.

- Applications :

Advanced: What strategies optimize the stability of this compound in long-term storage?

Answer:

Degradation Pathways :

- Hydrolysis of Boc group (pH-dependent).

- Oxidation of the carbamoyl moiety.

Stabilization Methods : - Packaging : Amber glass bottles under inert gas (argon/nitrogen) to prevent moisture and oxidative degradation .

- Temperature : Storage at –20°C in anhydrous DMSO or DMF solutions .

- Additives : Antioxidants like BHT (0.01–0.1% w/v) suppress radical-mediated decomposition .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Bioactive Molecules : The Boc-protected carbamoyl group is a precursor for protease inhibitors or kinase modulators.

- Peptide Mimetics : Morpholine rings mimic peptide turn structures; the carbamoyl group enhances hydrogen bonding in target binding .

Example : In , a similar morpholine-carboxylic acid derivative was used as a chiral ligand in receptor studies.

Advanced: How can researchers troubleshoot low yields in the final deprotection step of Boc-protected morpholines?

Answer:

Common Issues :

- Incomplete acidolysis (e.g., using TFA).

- Competing side reactions (e.g., carbamoyl group cleavage).

Solutions : - Acid Strength : Use TFA/DCM (1:1 v/v) for 2–4 hours at 0°C to balance Boc removal and carbamoyl stability .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ FTIR for Boc carbonyl disappearance .

- Workup : Neutralize excess acid with cold NaHCO₃ to prevent carbamoyl hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.